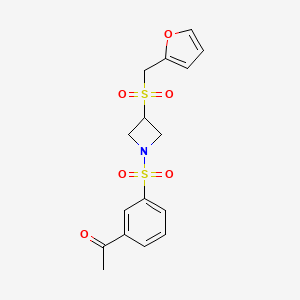

1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a class of enzymes known as protein kinases, which play a crucial role in regulating cellular processes such as cell growth, differentiation, and apoptosis.

Wissenschaftliche Forschungsanwendungen

- Anti-Inflammatory Agents : Furan-2-ylmethylsulfonylphenylsulfonylazetidine-1-carbonyl derivatives have shown promise as anti-inflammatory agents. Researchers explore their potential to inhibit pro-inflammatory pathways and alleviate conditions like arthritis and inflammatory bowel diseases .

- Anticancer Compounds : The compound’s unique structure may contribute to its cytotoxic effects. Scientists investigate its role in cancer therapy, aiming to develop novel drugs that selectively target tumor cells .

- Polymer Synthesis : Furan-2-ylmethylsulfonylphenylsulfonylazetidine-1-carbonyl serves as a building block for designing functional polymers. Researchers create copolymers and hybrid materials with tailored properties, such as thermal stability and mechanical strength .

- Thermally Reversible Adhesives : Furan-functionalized polyesters and polyurethanes derived from this compound find applications in reactive hotmelt adhesives. These adhesives can be reversibly activated by heat, making them suitable for bonding applications .

- Enantioselective Reactions : Researchers explore catalytic enantioselective reactions using biomass-derived furans. Furan-2-ylmethylsulfonylphenylsulfonylazetidine-1-carbonyl may participate in asymmetric transformations, leading to valuable chiral compounds .

- Computational Studies : Density functional theory (DFT) and molecular modeling help understand the compound’s reactivity and predict its behavior in various reactions .

- Furfural Utilization : Furan-2-ylmethylsulfonylphenylsulfonylazetidine-1-carbonyl indirectly contributes to sustainable development by utilizing furfural, an organic compound derived from biomass feedstock. Its green and environmentally friendly nature aligns with the global shift toward eco-friendly materials .

- Hydroarylation Reactions : The compound participates in superelectrophilic activation conditions, leading to the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives. These reactions provide insights into novel synthetic pathways .

- Furanic-Derived Adhesives : Researchers investigate furanic-derived wood adhesives and bioadhesives. These materials may find applications in sustainable construction and wood bonding .

Medicinal Chemistry and Drug Development

Materials Science and Polymer Chemistry

Organic Synthesis and Catalysis

Green Chemistry and Sustainable Materials

Superelectrophilic Chemistry

Wood Adhesives and Bioadhesives

Eigenschaften

IUPAC Name |

1-[3-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6S2/c1-12(18)13-4-2-6-15(8-13)25(21,22)17-9-16(10-17)24(19,20)11-14-5-3-7-23-14/h2-8,16H,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMQNNVITLLLGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2456946.png)

![4,9b-dihydro-3aH-chromeno[3,4-d]isoxazole](/img/structure/B2456953.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea](/img/structure/B2456954.png)

![N-[[(2S,4S)-1-[2-(Dimethylamino)pyrimidin-4-yl]-4-fluoropyrrolidin-2-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2456957.png)

![2-(7-Methoxy-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2456960.png)

![1-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2456964.png)